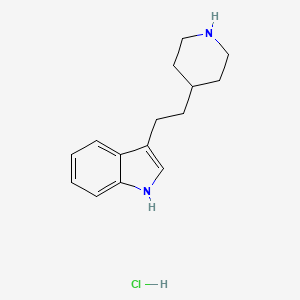

Indalpine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPICJLTGNEIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048832 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-42-1 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Mechanisms of Action of Indalpine Hydrochloride

Classification within Neuropharmacological Agent Categories

Indalpine (B1671821) is recognized for its dual action, primarily as a selective serotonin (B10506) reuptake inhibitor with additional antihistaminic effects.

Indalpine is fundamentally classified as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgdrugcentral.org It was one of the initial SSRIs to be introduced to the market. drugbank.comnih.gov This classification is based on its specific action of blocking the reuptake of serotonin in the brain. nih.gov By doing so, it enhances the concentration of serotonin in the synaptic cleft, thereby increasing serotonergic neurotransmission. google.com

In addition to its primary function as an SSRI, indalpine also exhibits antihistaminic properties. wikipedia.org This dual characteristic stems from its structural development, which was derived from the modification of antihistamines. wikipedia.org First-generation antihistamines are known to cross the blood-brain barrier and can cause sedation, a feature that is sometimes observed with compounds possessing antihistaminic activity. nih.govwikipedia.org

Molecular and Cellular Pharmacodynamics

The mechanism of action of indalpine at the molecular and cellular level has been a subject of detailed investigation, particularly its interaction with the serotonin transporter and its influence on serotonergic neurons.

Indalpine demonstrates a high affinity for the serotonin transporter (SERT). nih.gov In vitro studies using rat brain membranes have shown that indalpine, along with other SSRIs like paroxetine (B1678475) and fluvoxamine, displays a significant affinity for SERT. nih.gov The binding affinity of indalpine for the human serotonin transporter has been quantified, revealing its potent interaction with this target.

Table 1: Binding Affinity of Indalpine for Monoamine Transporters

| Compound | Transporter | pKi |

|---|---|---|

| Indalpine | hSERT | 7.10 |

| hDAT | 6.22 | |

| hNET | 6.29 |

Source: Focus on Human Monoamine Transporter Selectivity. nih.gov

As a potent and selective 5-HT (serotonin) uptake blocker, indalpine directly modulates serotonergic neurotransmission. medchemexpress.comnih.gov By inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, it increases the availability of serotonin to bind with postsynaptic receptors. google.com This enhancement of serotonergic activity is the primary mechanism underlying its pharmacological effects. nih.gov

Electrophysiological studies have provided specific insights into how indalpine affects neuronal activity. Acute intravenous administration of indalpine leads to a significant dose-dependent reduction in the firing rate of 5-HT neurons in the dorsal raphe nucleus. medchemexpress.com However, studies involving longer-term administration have shown a dynamic response. After two days of treatment, the firing rate of these neurons is markedly decreased. medchemexpress.com This is followed by a partial recovery after seven days, and a return to the normal firing rate after fourteen days of continuous treatment. medchemexpress.com This temporal change suggests an adaptation of the serotonergic system to prolonged exposure to the compound. biorxiv.org

Table 2: Effect of Acute Indalpine Administration on Dorsal Raphe 5-HT Neuron Firing Rate

| Parameter | Value |

|---|---|

| ED50 (acute IV) | 0.33 mg/kg |

Source: MedChemExpress. medchemexpress.com

Investigations into Intracellular and Postsynaptic Receptor Regulation in Response to SERT Inhibition

The pharmacological effects of Indalpine are rooted in its potent and selective inhibition of serotonin (5-HT) uptake. Research has shown that Indalpine is effective in displacing ³H-5-HT bound to brain membranes, exhibiting an IC50 of 36 μM. medchemexpress.com The consequences of this primary action on SERT have been investigated through electrophysiological studies, which reveal complex time-dependent regulation of the serotonergic system.

Acute intravenous administration of Indalpine leads to a significant reduction in the firing rate of 5-HT neurons located in the dorsal raphe nucleus, with an ED50 of 0.33 mg/kg. medchemexpress.comnih.gov This initial inhibitory effect is understood to be a consequence of the increased availability of serotonin in the synapse, which then acts upon somatodendritic 5-HT1A autoreceptors on the serotonin neurons themselves. nih.gov Activation of these inhibitory autoreceptors leads to neuronal hyperpolarization and a subsequent decrease in the rate of action potential firing. nih.gov

However, long-term administration of Indalpine results in adaptive changes within the serotonergic system. Studies involving repeated administration over a two-week period have shown a progressive normalization of the firing rate of these same dorsal raphe 5-HT neurons. medchemexpress.comnih.gov After two days of treatment, the firing rate is substantially reduced. medchemexpress.comnih.gov By day seven, it has partially recovered, and by day fourteen, it has returned to normal levels. medchemexpress.comnih.gov This recovery is attributed to a desensitization or downregulation of the 5-HT1A autoreceptors, a neuroadaptive mechanism that allows the neuron to overcome the initial self-inhibition and resume a normal firing pattern, despite the continued presence of the SERT inhibitor. nih.gov

Interestingly, while chronic Indalpine treatment leads to significant presynaptic autoreceptor adaptation, its effect on postsynaptic receptors appears to be different from that of other antidepressants. A 14-day treatment regimen with Indalpine did not alter the responsiveness of postsynaptic hippocampal pyramidal neurons to direct application of 5-HT. nih.gov This suggests that, in this specific neuronal population, Indalpine does not induce a change in the sensitivity of postsynaptic 5-HT receptors. nih.gov

Table 1: Effect of Indalpine Administration on Dorsal Raphe 5-HT Neuron Firing Rate

| Treatment Duration | Firing Rate of Dorsal Raphe 5-HT Neurons | Presumed Mechanism |

|---|---|---|

| Acute | Markedly Decreased (ED50 0.33 mg/kg) medchemexpress.comnih.gov | Increased synaptic 5-HT stimulates inhibitory 5-HT1A autoreceptors. nih.gov |

| 2 Days | Greatly Reduced medchemexpress.comnih.gov | Sustained 5-HT1A autoreceptor stimulation. nih.gov |

| 7 Days | Partially Recovered medchemexpress.comnih.gov | Beginning of 5-HT1A autoreceptor desensitization. medchemexpress.comnih.govnih.gov |

| 14 Days | Returned to Normal medchemexpress.comnih.gov | Complete desensitization/downregulation of 5-HT1A autoreceptors. medchemexpress.comnih.govnih.gov |

Comparative Pharmacodynamics with Other Antidepressant Agents

The pharmacodynamic profile of Indalpine, particularly its effects on receptor regulation, distinguishes it from other classes of antidepressant drugs. nih.gov

Comparison with Tricyclic Antidepressants (TCAs): Unlike Indalpine, the tricyclic antidepressant imipramine (B1671792) induces a significant increase in the sensitivity of postsynaptic hippocampal pyramidal neurons to 5-HT following a 14-day treatment period. nih.gov This suggests that while both drugs ultimately enhance serotonergic neurotransmission, their long-term mechanisms for achieving this may differ at the postsynaptic level. Indalpine's primary long-term adaptation appears to be the desensitization of presynaptic autoreceptors, whereas imipramine also modifies the responsiveness of postsynaptic neurons. nih.gov

Comparison with Atypical Antidepressants: Mianserin (B1677119), an atypical antidepressant with a different pharmacological profile that includes serotonin receptor antagonism, also shows distinct effects. nih.gov Acutely, mianserin does not decrease the firing rate of dorsal raphe 5-HT neurons. nih.gov However, after 14 days of treatment, mianserin, much like imipramine, was found to increase the responsiveness of hippocampal neurons to 5-HT. nih.gov This contrasts with the lack of postsynaptic sensitivity change observed with Indalpine. nih.gov

Comparison with other SSRIs: Indalpine is considered one of the first generation of SSRIs, preceded by zimelidine. wikipedia.org The mechanism of 5-HT autoreceptor desensitization that allows for the recovery of neuronal firing during chronic treatment is a characteristic feature shared by other SSRIs, such as fluoxetine. wikipedia.orgnih.gov However, the SSRI class is not entirely uniform. For instance, sertraline, in addition to being a potent SSRI, also weakly inhibits the reuptake of dopamine (B1211576) and norepinephrine (B1679862) and has an affinity for sigma-1 receptors, properties not prominently described for Indalpine. drugbank.com

Table 2: Comparative Effects of Antidepressants on the Serotonergic System

| Drug | Class | Acute Effect on Dorsal Raphe 5-HT Firing | Chronic Effect on Postsynaptic 5-HT Receptor Sensitivity (Hippocampal Pyramidal Neurons) |

|---|---|---|---|

| Indalpine | SSRI | Decrease nih.gov | No Change nih.gov |

| Imipramine | TCA | Not specified | Increase nih.gov |

| Mianserin | Atypical | No Change nih.gov | Increase nih.gov |

| Fluoxetine | SSRI | Decrease nih.gov | Desensitization of 5-HT1A receptors nih.gov |

| Sertraline | SSRI | Not specified | Down-regulation of norepinephrine receptors (in animal studies) drugbank.com |

Preclinical Research Methodologies and Findings for Indalpine Hydrochloride

In Vivo Studies in Animal Models

Preclinical electrophysiological studies have been instrumental in characterizing the effects of indalpine (B1671821) on the serotonergic system. nih.gov In vivo single-cell recordings in rats were employed to measure the firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus (DRN), a key brain region for serotonin production. nih.govnih.gov These studies aimed to understand how indalpine modulates serotonergic neurotransmission at the cellular level. nih.gov

Acute administration of indalpine, a selective serotonin reuptake inhibitor (SSRI), was shown to decrease the firing activity of 5-HT neurons in the DRN. nih.gov This effect is a characteristic short-term response to SSRIs. The proposed mechanism involves an increase in serotonin concentration in the vicinity of the neuron's own cell body and dendrites, which then acts on somatodendritic 5-HT autoreceptors to inhibit neuronal firing. nih.gov

Long-term treatment with antidepressants, however, typically leads to a restoration of the firing activity of these neurons. nih.gov This recovery is thought to be a crucial part of the therapeutic effect of these drugs, involving the desensitization of the inhibitory 5-HT autoreceptors. nih.gov

A comparative study evaluated indalpine alongside mianserin (B1677119), an antidepressant with a different pharmacological profile. nih.gov The research confirmed that while both drugs impact the serotonergic system, they do so via different mechanisms, highlighting the specificity of indalpine's action on serotonin reuptake. nih.gov The table below summarizes key findings from these electrophysiological studies.

| Study Parameter | Observation with Indalpine | Implication |

| Model | In vivo single-cell recording in rats | Allows for direct measurement of neuronal activity in a living organism. |

| Brain Region | Dorsal Raphe Nucleus (DRN) | Primary location of serotonergic neuron cell bodies. |

| Acute Effect | Decreased firing rate of 5-HT neurons | Indicates an immediate increase in local serotonin levels activating inhibitory autoreceptors. nih.gov |

| Long-Term Effect | Restoration of 5-HT firing activity (expected) | Suggests an adaptive desensitization of autoreceptors, a key element in its antidepressant mechanism. nih.gov |

Indalpine's influence on sleep, particularly paradoxical sleep (also known as REM sleep), has been a focus of preclinical investigation in animal models. nih.gov Research in rats demonstrated that indalpine significantly alters sleep architecture. nih.gov The primary finding was a marked decrease in paradoxical sleep. nih.gov This effect is consistent with the actions of other monoamine reuptake inhibitors, which are known to suppress REM sleep. nih.gov The suppression of REM sleep is thought to be related to the increased availability of serotonin in the brain. nih.govresearchgate.net

Studies have shown that the effects of indalpine on sleep are dose-dependent. nih.gov As the dose of indalpine administered to rats was increased, the suppression of paradoxical sleep became more pronounced. nih.gov Specifically, indalpine was found to dose-dependently decrease the total time spent in paradoxical sleep and delay the onset of the first episode of this sleep phase. nih.gov

| Dose of Indalpine | Effect on Paradoxical Sleep (in Rats) |

| Increasing Doses | Progressive decrease in the duration of paradoxical sleep. nih.gov |

| Increasing Doses | Progressive delay in the first appearance of paradoxical sleep. nih.gov |

To further elucidate the mechanisms behind indalpine's effects on sleep, researchers utilized pretreatments to manipulate different monoamine systems. nih.gov When rats were pretreated with parachlorophenylalanine (PCPA), a substance that depletes serotonin, the ability of indalpine to suppress paradoxical sleep was markedly reduced. nih.gov This finding strongly suggests that the primary effect of indalpine on sleep is mediated by its ability to increase the synaptic concentration of serotonin. nih.gov

Conversely, when rats were pretreated with alpha-methylparatyrosine (α-MPT), which inhibits the synthesis of catecholamines (like norepinephrine (B1679862) and dopamine), the suppressive effect of indalpine on paradoxical sleep was potentiated, or enlarged. nih.gov This indicates that while the serotonergic system plays a primary role, the catecholaminergic system has a modulatory influence. nih.gov The results suggest that a reduction in catecholaminergic activity enhances the inhibitory effect of increased serotonin on paradoxical sleep. nih.gov

The interaction between the serotonergic and catecholaminergic systems is crucial in understanding the full preclinical profile of indalpine. nih.gov As established in sleep studies, the state of the catecholaminergic system modulates indalpine's effects. nih.gov Pretreatment with α-MPT, an inhibitor of catecholamine synthesis, potentiated the indalpine-induced depression of paradoxical sleep in rats. nih.gov This suggests an inverse relationship in the modulation of paradoxical sleep; when catecholaminergic activity is reduced, the inhibitory effect of serotonin (increased by indalpine) is magnified. nih.gov

This interaction highlights that while indalpine is classified as a selective serotonin reuptake inhibitor, its ultimate physiological and behavioral effects in a living system are the result of complex interplay between multiple neurotransmitter systems. nih.govnih.gov The brain's monoaminergic systems are intricately linked, and altering one can lead to cascading or compensatory changes in others. researchgate.net

| Pretreatment Agent | Effect on Indalpine-Induced Paradoxical Sleep Suppression | Implied Neurotransmitter Interaction |

| Parachlorophenylalanine (PCPA) | Markedly decreased the effect of indalpine. nih.gov | Confirms the primary role of increased serotonin in mediating the sleep effect. nih.gov |

| Alpha-methylparatyrosine (α-MPT) | Potentiated the effect of indalpine. nih.gov | Shows that reduced catecholaminergic activity enhances the serotonergic inhibition of paradoxical sleep. nih.gov |

Investigations into Effects on Sleep Architecture and Phases (e.g., Paradoxical Sleep)

General Preclinical Safety and Toxicology Research Paradigms Applied to Antidepressants

The preclinical evaluation of any new antidepressant, including indalpine, involves a standardized set of safety and toxicology studies. ijprajournal.com The primary goal of this preclinical research is to gather sufficient data to establish a safety profile before any human trials can begin. ijprajournal.com These studies are typically conducted in laboratory animals, often in at least two different species, to assess the drug's potential toxicity. ijprajournal.com

General paradigms in antidepressant toxicology research include:

Pharmacological Profiling: Determining the drug's effects across a range of biological targets to identify potential off-target effects. ijprajournal.com

Acute, Sub-chronic, and Chronic Toxicity Studies: These involve administering the drug at various dose levels over different periods to identify target organs for toxicity and to determine a "No Observed Adverse Effect Level" (NOAEL).

Genotoxicity Assays: A battery of in vitro and in vivo tests to determine if the compound can cause genetic mutations or chromosomal damage. psychiatrist.com

Carcinogenicity Studies: Long-term studies, typically two years in rodents, to assess the tumor-forming potential of the drug. psychiatrist.com

Reproductive and Developmental Toxicology: Evaluating the potential effects on fertility, embryonic and fetal development, and postnatal development.

These preclinical safety studies are a mandatory requirement by regulatory agencies like the FDA to support an Investigational New Drug (IND) application. ijprajournal.com The data gathered informs the safe starting dose for Phase I clinical trials in humans and helps identify potential risks that need to be monitored. ijprajournal.com

Clinical Development and Historical Investigation of Indalpine Hydrochloride

Early Phase Clinical Trials and Initial Efficacy Assessments

The initial clinical studies of indalpine (B1671821) were conducted following its development in the mid-1970s. wikipedia.org After receiving Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA), the first clinical trials with indalpine in depressed outpatients were carried out in the United States. wikipedia.org These early phase trials are designed to determine the safety and efficacy of a new therapeutic intervention in a small group of patients. ecrin.org The primary goal is to establish how the treatment works and to define its safety limits before moving to larger-scale studies. ecrin.org

One of the key early clinical investigations was a double-blind, randomized study that compared indalpine to a placebo in a cohort of 35 depressed female inpatients. nih.gov In this trial, the efficacy of indalpine was assessed using established psychiatric rating scales. nih.gov The results indicated that indalpine was significantly superior to the placebo across all evaluation criteria, which included the Hamilton scales for depression and anxiety, as well as clinician's vectorial ratings. nih.gov

A notable finding from this study was the rapid onset of action demonstrated by indalpine. nih.gov A statistically significant difference from the placebo was observed as early as the third day of treatment, which is noteworthy as this is often when placebo effects are at their peak. nih.gov The study's authors considered the results particularly robust given the significant placebo effect generated through the study design, which included daily infusions of an isotonic sodium chloride-dextrose solution and the potential addition of a benzodiazepine. nih.gov

| Study Design | Patient Cohort | Key Efficacy Measures | Primary Outcome |

| Double-blind, randomized, placebo-controlled | 35 depressed female inpatients | Hamilton Depression Rating Scale, Hamilton Anxiety Rating Scale, Clinician's Vectorial Ratings | Indalpine showed statistically significant superiority over placebo on all criteria. nih.gov |

| Additional Finding | Onset of Action | --- | --- |

| Significance relative to placebo was noted as early as day 3 of treatment. nih.gov |

Post-Marketing Surveillance and Factors Influencing Market Withdrawal

Indalpine was granted a patent in 1977 and was first marketed in France in 1983 by Fournier Frères-Pharmuka. wikipedia.org However, its time on the market was short-lived. Post-marketing surveillance is a critical phase where the safety and effectiveness of a drug are monitored in a large, diverse population over a longer period than is possible in pre-approval clinical trials. fda.gov This process is essential for detecting adverse events that may not have been apparent during initial studies. fda.gov

Indalpine was withdrawn from the market in 1985, just two years after its introduction. wikipedia.org The primary reason for the withdrawal was toxicity concerns that emerged after the drug was marketed. wikipedia.orgdrugbank.com These concerns included reports of hematological effects, such as neutropenia and agranulocytosis, as well as observations of hepatic carcinogenicity. wikipedia.org

The decision to withdraw the drug was also influenced by a broader context of concern among some European countries and activist groups regarding the potential for adverse effects from the emerging class of SSRIs. wikipedia.org This heightened scrutiny followed the withdrawal of another early SSRI, zimelidine, in 1983 due to its association with Guillain-Barré syndrome. wikipedia.orgnih.gov The withdrawal of indalpine was described as abrupt and occurred after Pharmuka was taken over by Rhône Poulenc. wikipedia.org This combination of emerging toxicity data and a cautious regulatory and public environment contributed to the decision to remove indalpine from the market. wikipedia.org Drugs are typically removed from the market when their identified risks are determined to outweigh their benefits. britannica.com

Methodological Considerations in Historical Clinical Efficacy Evaluation

Evaluating the efficacy of antidepressants from the era of indalpine's development presents several methodological challenges. nih.gov There is a persistent perception that older antidepressants were more effective than contemporary ones, but this view often does not account for the significant differences in clinical trial methodology between then and now. nih.gov Early trials were often not placebo-controlled, and even those that were faced issues that can complicate the interpretation of their results. nih.gov

Directly comparing the therapeutic outcomes of indalpine with other antidepressant classes, both historical and modern, is fraught with difficulty due to evolving research standards. researchgate.net

Several key challenges exist:

Placebo Response: A significant portion of the therapeutic benefit observed in antidepressant trials can also be seen in patients receiving a placebo. karger.comresearchgate.net Early trials that used "active" placebos—substances that mimic the side effects of the actual drug—often showed smaller differences between the drug and placebo, suggesting that side effects could unblind participants and raters, thus inflating the perceived efficacy of the active drug. karger.com

Rating Scales and Outcomes: Different studies may use different rating scales or define "response" and "remission" differently, making cross-study comparisons difficult. nih.gov Relying on clinician ratings can also introduce bias, as these have been shown to find greater improvement compared to patient self-reports. karger.com

Trial Design and Control: Many early antidepressant studies lacked the rigorous double-blind, placebo-controlled design that is now standard. nih.gov For example, early reports on the efficacy of drugs like iproniazid (B1672159), which suggested remission rates of 66-85%, were not from placebo-controlled trials. nih.gov

Heterogeneity of Patient Populations: The characteristics of patients enrolled in trials can vary significantly, affecting outcomes. karger.com The inclusion of patients with different subtypes or severities of depression can make it challenging to generalize results. europa.eu

| Methodological Challenge | Description | Impact on Efficacy Evaluation |

| Placebo Effect & Unblinding | Patients' and researchers' expectations can influence outcomes. Side effects of active drugs can break the "blind," leading to biased overestimation of efficacy. nih.govkarger.com | Inflates the apparent effectiveness of the antidepressant compared to an inert placebo. karger.com |

| Publication Bias | Positive trials are more likely to be published than negative or inconclusive ones. nih.govnih.gov | Creates an overly optimistic view of a drug's efficacy in the published literature. nih.gov |

| Inconsistent Outcome Measures | Use of different depression rating scales and varying definitions of "response" or "remission" across trials. nih.govkarger.com | Makes it difficult to aggregate or directly compare results from different studies and drug classes. researchgate.net |

| Historical Trial Designs | Many early antidepressant trials lacked rigorous controls, such as a placebo arm or double-blinding. nih.gov | The high efficacy rates reported in some historical studies may not be reliable or replicable under modern standards. nih.gov |

Pharmacokinetic and Metabolic Research Methodologies for Indalpine Hydrochloride

Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices

The accurate quantification of indalpine (B1671821) and its metabolites in biological samples such as plasma and urine is fundamental to pharmacokinetic research. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

A key analytical method employed for the determination of indalpine and its primary metabolite is High-Performance Liquid Chromatography (HPLC) coupled with a fluorometric detector. nih.govlabmanager.com This technique offers high sensitivity and selectivity, which is particularly advantageous for detecting the low concentrations of the compound and its metabolites typically found in biological fluids. nih.govlabmanager.com

The process involves extracting indalpine and its metabolite from plasma or urine. The sensitivity of this assay for both indalpine and its major metabolite is reported to be 5 ng/ml. nih.gov The recovery rates from plasma are high, with mean recoveries of 86.8% for indalpine and 86.4% for its metabolite. nih.gov For urine, the mean recovery for indalpine is 82.5%. nih.gov Quinine sulfate (B86663) is often used as an internal standard in these assays, with a mean recovery of 88.5% from plasma. nih.gov

Absorption, Distribution, and Elimination Studies in Research Settings

Studies in healthy volunteers have provided valuable insights into the pharmacokinetic profile of indalpine following oral administration. nih.gov

Characterization of Pharmacokinetic Parameters in Study Populations (e.g., Half-Life, Clearance, Volume of Distribution)

Following a single oral administration in healthy volunteers, peak plasma concentrations (Cmax) of indalpine and its major metabolite are reached in approximately 2.1 and 2.6 hours (tmax), respectively. nih.gov The absorption half-life of indalpine is rapid, with a mean of 0.8 hours. nih.gov

Key pharmacokinetic parameters have been established, as detailed in the table below.

Pharmacokinetic Parameters of Indalpine in Healthy Volunteers

| Parameter | Mean Value | Unit |

|---|---|---|

| Absorption Half-Life (t1/2) | 0.8 | hours |

| Time to Peak Plasma Concentration (tmax) | 2.1 | hours |

| Apparent Volume of Distribution (Vda) | 878 | liters |

| Clearance | 58 | L/h |

| Elimination Half-Life (t1/2) | 10.4 | hours |

Data derived from a study in 8 healthy volunteers following a single oral administration. nih.gov

The elimination half-life for indalpine averages 10.4 hours, while its major metabolite has a slightly longer half-life of 11.9 hours. nih.gov

Investigation of Excretion Pathways

The primary route of elimination for indalpine and its metabolites is under investigation. In a 12-hour urine collection, only a small fraction, approximately 3%, of the administered indalpine was excreted unchanged. nih.gov Studies have not detected the presence of either conjugated or unconjugated metabolites in urine samples, suggesting other routes of elimination may be significant. nih.gov

Identification of Key Metabolites in Biological Systems

The principal metabolite of indalpine identified in human plasma is 4-[2-(3-indolyl)ethyl]-2-piperidinone. nih.gov Research has focused on quantifying this metabolite alongside the parent compound to create a comprehensive pharmacokinetic profile. nih.gov Following chronic oral administration in a study group of hospitalized patients, the mean plasma concentration of indalpine was 116 ng/ml, while the mean plasma concentration of its major metabolite was 43 ng/ml. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Indalpine hydrochloride |

| Indalpine |

| 4-[2-(3-indolyl)ethyl]-2-piperidinone |

Drug Interaction Studies Involving Indalpine Hydrochloride

Mechanisms of Pharmacokinetic Drug-Drug Interactions

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another drug. nih.gov With indalpine (B1671821) hydrochloride, a primary focus of these studies has been its influence on and by the cytochrome P450 (CYP450) enzyme system. nih.gov

Indalpine hydrochloride has demonstrated the potential to inhibit certain enzymes within the cytochrome P450 system. drugbank.com This inhibition can lead to decreased metabolism of co-administered drugs that are substrates for these enzymes, potentially resulting in increased plasma concentrations and a higher risk of toxicity. nih.gov The metabolism of a wide range of drugs can be decreased when combined with indalpine, suggesting its inhibitory effect on one or more CYP450 isoenzymes. drugbank.com For instance, drugs like acetaminophen, carbamazepine, and various benzodiazepines show decreased metabolism when administered with indalpine. drugbank.com

Research and clinical data have shown that this compound can significantly affect the metabolism of various other drugs. By inhibiting CYP450 enzymes, indalpine can decrease the metabolic clearance of numerous pharmaceuticals, leading to their increased plasma levels and potential for enhanced effects or adverse reactions. drugbank.com The following table summarizes some of the drugs whose metabolism is reportedly decreased when co-administered with this compound.

| Drug Class | Specific Drug(s) | Potential Consequence of Interaction |

| Analgesics | Acetaminophen, Alfentanil | Decreased metabolism of the analgesic. drugbank.com |

| Anticonvulsants | Carbamazepine | Decreased metabolism of carbamazepine. drugbank.com |

| Benzodiazepines | 1,2-Benzodiazepine | Increased risk or severity of adverse effects. drugbank.com |

| Beta-blockers | Acebutolol, Atenolol, Bisoprolol | Increased serum concentration of the beta-blocker. drugbank.com |

| Calcium Channel Blockers | Amlodipine | Decreased metabolism of amlodipine. drugbank.com |

| HMG-CoA Reductase Inhibitors | Atorvastatin | Decreased metabolism of atorvastatin. |

| Immunosuppressants | Busulfan | Decreased metabolism of busulfan. drugbank.com |

| Various | Alectinib, Alfuzosin, Aliskiren, Ambrisentan, Ambroxol, Apremilast, Astemizole, Asunaprevir, Bexarotene, Bezafibrate, Bicalutamide, Bictegravir, Capmatinib, Cariprazine, Cinacalcet, Cinnarizine, Cobimetinib, Colchicine, Conjugated estrogens | Decreased metabolism of the co-administered drug. drugbank.com |

The metabolism of this compound can also be influenced by other drugs. Co-administration with substances that are potent inhibitors of the same CYP450 enzymes responsible for indalpine's metabolism can lead to a decrease in its clearance and an increase in its plasma concentration. drugbank.com This can potentially enhance the pharmacological effects and increase the risk of adverse reactions associated with indalpine. For example, drugs such as the antibiotic clarithromycin (B1669154) and the antifungal ketoconazole, known inhibitors of CYP3A4, can decrease the metabolism of indalpine. drugbank.com

| Interacting Drug | Potential Effect on this compound |

| Abiraterone | Decreased metabolism of indalpine. drugbank.com |

| Amiodarone | Decreased metabolism of indalpine. drugbank.com |

| Amprenavir | Decreased metabolism of indalpine. drugbank.com |

| Aprepitant | Decreased metabolism of indalpine. drugbank.com |

| Atazanavir | Decreased metabolism of indalpine. drugbank.com |

| Ciprofloxacin | Decreased metabolism of indalpine. drugbank.com |

| Clarithromycin | Decreased metabolism of indalpine. drugbank.com |

| Conivaptan | Decreased metabolism of indalpine. drugbank.com |

Conversely, inducers of these enzymes could potentially decrease the plasma concentration of indalpine, though specific data on this is less documented. europa.eu

Pharmacodynamic Interactions and Their Research Implications

Pharmacodynamic interactions occur when one drug alters the effect of another at the receptor or physiological level. nih.gov For this compound, the most significant pharmacodynamic interaction of concern is the potential for serotonin (B10506) syndrome.

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. wikipedia.orgnih.gov As a selective serotonin reuptake inhibitor, indalpine increases synaptic serotonin levels. wikipedia.org When co-administered with other serotonergic agents, the risk of developing serotonin syndrome is significantly increased. wikipedia.orguspharmacist.com This can occur with other antidepressants (including other SSRIs, tricyclic antidepressants, and monoamine oxidase inhibitors), opioids, and certain other drugs. wikipedia.org

The following table provides examples of drugs that may increase the risk of serotonin syndrome when taken with this compound.

| Drug Class | Specific Drug(s) |

| Opioids | Alfentanil, Benzhydrocodone, Butorphanol, Codeine, Tramadol |

| Antidepressants | Amitriptyline, Amoxapine, Citalopram, Clomipramine, Imipramine (B1671792), Sertraline, Tranylcypromine |

| CNS Stimulants | Amphetamine, Benzphetamine, Cocaine |

| Triptans | Almotriptan |

| Others | Amantadine, Buspirone, Chlorphentermine |

Beyond serotonin syndrome, this compound can interact with other drugs that act on the central nervous system (CNS). drugbank.com Co-administration with CNS depressants, such as benzodiazepines, barbiturates, and alcohol, can lead to additive sedative effects. drugbank.com The risk or severity of adverse effects can be increased when indalpine is combined with a variety of CNS-active drugs, including antipsychotics and other antidepressants. drugbank.comnih.gov For instance, indalpine may increase the CNS depressant activities of substances like buprenorphine and azelastine. drugbank.com

Co-administration with Anticoagulants and Non-Steroidal Anti-Inflammatory Drugs

This compound, a selective serotonin reuptake inhibitor (SSRI), can participate in clinically significant drug-drug interactions when co-administered with anticoagulants and non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org These interactions stem from both pharmacokinetic and pharmacodynamic mechanisms, leading to an increased risk of bleeding events.

Interaction with Anticoagulants

The concurrent use of indalpine and oral anticoagulants may potentiate the anticoagulant effect, thereby increasing the risk of hemorrhage. This interaction is believed to occur through two primary mechanisms.

Pharmacokinetic Interactions: Indalpine, like other SSRIs, has the potential to inhibit the activity of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of many drugs, including anticoagulants like warfarin (B611796). psychiatrictimes.comuspharmacist.com Warfarin is a racemic mixture of S-warfarin and R-warfarin; the S-isomer is more potent and is primarily metabolized by the CYP2C9 isoenzyme, while the R-isomer is metabolized by CYP1A2, CYP2C19, and CYP3A4. psychiatrictimes.com Inhibition of these enzymes by an SSRI can lead to decreased clearance and elevated plasma concentrations of the anticoagulant, enhancing its effect. psychiatrictimes.comdrugbank.com Studies have shown that the serum concentration of anticoagulants such as acenocoumarol (B605123) and warfarin can be increased when combined with indalpine. drugbank.comdrugbank.com While specific inhibitory profiles for indalpine on CYP isoenzymes are not extensively detailed, the class effect of SSRIs on this metabolic pathway is a key consideration. psychiatrictimes.comuspharmacist.com

Pharmacodynamic Interactions: A significant pharmacodynamic interaction also contributes to the increased bleeding risk. Serotonin is crucial for platelet aggregation; platelets take up serotonin from the plasma via the serotonin transporter (SERT). uspharmacist.comelsevier.es By blocking SERT, SSRIs like indalpine deplete platelet serotonin levels, which can impair their ability to aggregate and form a stable hemostatic plug. uspharmacist.comahajournals.org This antiplatelet activity, when combined with the primary mechanism of an anticoagulant, results in an additive effect on bleeding risk. uspharmacist.com A study involving patients with atrial fibrillation reported a 33% increase in the risk of major bleeding for individuals starting oral anticoagulants while already receiving SSRI therapy compared to those on anticoagulants alone. bmj.com

Interaction with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The combination of indalpine and NSAIDs substantially elevates the risk of gastrointestinal (GI) bleeding. centreformedicinesoptimisation.co.ukdovepress.com This is a well-documented interaction for the SSRI class. The increased risk is a result of a synergistic effect between the two drug classes.

NSAIDs, such as ibuprofen (B1674241) and acetylsalicylic acid, exert their primary adverse effect on the GI tract by inhibiting cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923) that protect the gastric mucosa. nih.gov They also have antiplatelet effects. SSRIs, as previously mentioned, impair platelet function. dovepress.com The simultaneous use of drugs that compromise both the GI mucosal barrier and platelet function creates a significantly higher risk for GI bleeding than either agent used alone. centreformedicinesoptimisation.co.ukdovepress.comnih.gov

Multiple meta-analyses have quantified this increased risk. One analysis of observational studies found that while SSRIs alone more than doubled the odds of an upper GI hemorrhage (Odds Ratio [OR] 2.36) and NSAIDs alone tripled the odds (OR 3.16), the concomitant use of both drug classes increased the odds more than six-fold (OR 6.33). centreformedicinesoptimisation.co.uk Another meta-analysis reported a similar synergistic effect, with an OR of 1.66 for upper GI bleeding with SSRIs alone, which rose to 4.25 when combined with an NSAID. jwatch.org A more recent systematic review and network meta-analysis further confirmed these findings, demonstrating a higher rate of GI bleeds in patients using both SSRIs and NSAIDs compared to those using either SSRIs alone (OR 2.14) or NSAIDs alone (OR 1.49). nih.govgastroendonews.com

Data Tables

Table 1: Odds Ratios for Upper Gastrointestinal Bleeding with SSRIs and NSAIDs (Meta-Analysis 1)

| Medication Group | Odds Ratio (OR) | 95% Confidence Interval |

| SSRI Alone | 2.36 | 1.44 - 3.85 |

| NSAID Alone | 3.16 | 2.40 - 4.18 |

| SSRI + NSAID | 6.33 | 3.40 - 11.8 |

| Source: Data derived from a meta-analysis of four observational studies. centreformedicinesoptimisation.co.uk |

Table 2: Odds Ratios for Upper Gastrointestinal Bleeding with SSRIs and NSAIDs (Meta-Analysis 2)

| Medication Group | Odds Ratio (OR) | 95% Confidence Interval |

| SSRI Alone | 1.66 | 1.44 - 1.92 |

| SSRI + NSAID | 4.25 | 2.82 - 6.42 |

| Source: Data derived from a meta-analysis of 15 case-control studies. jwatch.org |

Table 3: Comparison of GI Bleeding Rates (Systematic Review & Network Meta-Analysis)

| Comparison Group | Odds Ratio (OR) | 95% Confidence Interval |

| SSRI/NSAID vs. SSRI Alone | 2.14 | 1.52 - 3.02 |

| SSRI/NSAID vs. NSAID Alone | 1.49 | 1.20 - 1.84 |

| Source: Data derived from a review of 15 studies with 82,605 patients. nih.gov |

Advanced Neuropharmacological Investigations and Theoretical Implications

Refinements of the Serotonin (B10506) Hypothesis Based on Indalpine (B1671821) Research Insights

The development and study of indalpine as a selective serotonin reuptake inhibitor (SSRI) played a role in the evolution of the serotonin hypothesis of depression. wikipedia.orgpsychiatrist.com Initially, the hypothesis posited that depression stemmed from a simple deficiency of serotonin in the brain. nih.govfrontiersin.org The action of early antidepressants, which were often non-selective, provided the first clues, but the advent of selective agents like indalpine allowed for a more focused examination of the serotonergic system's role. psychiatrist.comimrpress.com

Research with indalpine helped to solidify the importance of the serotonin transporter (SERT) as a primary target for antidepressant action. By selectively blocking this transporter, indalpine demonstrated that increasing the synaptic availability of serotonin was a viable therapeutic strategy. wikipedia.orgnih.gov This reinforced the core concept of the serotonin hypothesis but also prompted a deeper inquiry into the downstream consequences of SERT inhibition.

Studies involving indalpine and other SSRIs revealed that the therapeutic effects are not immediate, despite the rapid inhibition of serotonin reuptake. wikipedia.org This temporal disconnect suggested that the simple correction of a serotonin deficit was not the full story. Instead, research began to focus on the longer-term adaptive changes that occur in the brain following chronic SSRI administration. These neuroadaptive changes include alterations in the sensitivity and density of serotonin receptors (such as 5-HT2 receptors) and beta-adrenergic receptors. nih.gov Research indicated that the down-regulation of 5-HT2 receptors might be a common element in the mechanism of action of various antidepressant therapies. nih.gov

Furthermore, investigations into the effects of indalpine on sleep architecture provided additional nuances. Studies in animal models showed that indalpine dose-dependently suppressed paradoxical sleep (REM sleep) and that this effect was mediated by increased extracellular serotonin. nih.gov This highlighted that the therapeutic impact of modulating serotonin extends to various physiological processes regulated by this neurotransmitter system, adding another layer of complexity to the original hypothesis. The focus shifted from a static "chemical imbalance" to a more dynamic model involving neuronal plasticity, receptor regulation, and circuit-level modifications that unfold over time. nih.govspringermedizin.de

Molecular Motif Analysis and Derivation for Novel SERT Inhibitors

The chemical structure of indalpine, characterized by an indole (B1671886) nucleus linked to a 4-alkylpiperidine moiety, has served as a valuable molecular motif for the development of new and more potent SERT inhibitors. wikipedia.orgresearchgate.net The core structure provided a template for medicinal chemists to explore structure-activity relationships (SAR), aiming to enhance affinity and selectivity for the serotonin transporter.

The key structural features of indalpine for SERT inhibition include:

The Indole Ring: This part of the molecule is structurally similar to serotonin (5-hydroxytryptamine), which likely contributes to its ability to interact with the serotonin transporter. wikipedia.org

The Ethyl Linker: The two-carbon chain connecting the indole and piperidine (B6355638) rings provides the correct spatial orientation for the molecule to fit within the SERT binding site.

Subsequent research programs have systematically modified this template. A notable example of this molecular derivation occurred in 2010, when a revision of the indalpine molecular motif led to the discovery of novel SERT inhibitors with significantly enhanced potency, exhibiting IC50 values in the nanomolar and even subnanomolar range. wikipedia.org These efforts demonstrate the lasting impact of indalpine's chemical blueprint on modern antidepressant drug discovery.

Table 1: Comparison of SERT Inhibitor Potency

| Compound/Class | Target | Potency (Ki or IC50) | Reference |

|---|---|---|---|

| Indalpine | SERT | - | nih.gov |

| Fluoxetine | SERT | 2-400 nM (Ki) | researchgate.net |

| Paroxetine (B1678475) | SERT | High Affinity | researchgate.net |

| Sertraline | SERT | High Affinity | researchgate.net |

| Citalopram | SERT | High Affinity | researchgate.net |

| Novel Piperidine Derivatives (2010) | SERT | Nanomolar to Subnanomolar (IC50) | wikipedia.org |

This table is for illustrative purposes and compares the general potency of various SSRIs, highlighting the advancements made from the initial indalpine motif.

Research into Other Related Piperidine Derivatives from Initial Discovery Efforts

The research that led to indalpine also spurred the investigation of other 4-alkylpiperidine derivatives by the same pharmaceutical company, Pharmuka. wikipedia.org These efforts explored how modifications to this chemical backbone could result in compounds with different pharmacological profiles, targeting other neurotransmitter systems. Two notable examples from this period are viqualine (B1228822) and pipequaline (B1194637). wikipedia.org

Viqualine: Unlike indalpine, which is a serotonin reuptake inhibitor, viqualine was developed as a serotonin releasing agent (SRA). This demonstrates the versatility of the 4-alkylpiperidine scaffold, where subtle structural changes can switch the mechanism of action from blocking reuptake to promoting release.

Pipequaline: This compound was investigated as a positive allosteric modulator of the GABA-A receptor. This represents a significant departure from targeting the monoamine systems, indicating that the piperidine motif was seen as a privileged structure with the potential to interact with a variety of central nervous system targets.

The development of both viqualine and pipequaline was ultimately halted, partly due to the circumstances surrounding the withdrawal of indalpine. wikipedia.org However, the existence of these research programs underscores the broader scientific exploration of piperidine derivatives during that era. Piperidine-based structures remain a cornerstone of medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications, including as antihistamines, and for activity at various receptors and ion channels. dut.ac.zagoogle.com

Table 2: Related Piperidine Derivatives from Pharmuka

| Compound Name | Chemical Class | Primary Mechanism of Action | Developmental Status | Reference |

|---|---|---|---|---|

| Indalpine | 4-Alkylpiperidine | Selective Serotonin Reuptake Inhibitor (SSRI) | Withdrawn | wikipedia.org |

| Viqualine | 4-Alkylpiperidine | Serotonin Releasing Agent (SRA) | Halted | wikipedia.org |

| Pipequaline | 4-Alkylpiperidine | GABA-A Receptor Positive Allosteric Modulator | Halted | wikipedia.org |

Concluding Perspectives and Future Research Directions

Unanswered Questions Regarding Indalpine (B1671821) Hydrochloride's Full Pharmacological Profile

Despite its period of clinical use, a complete pharmacological profile for indalpine is not publicly available. Key data, particularly concerning its full pharmacokinetic parameters such as volume of distribution, protein binding, elimination half-life, and the complete metabolic map, remain largely undocumented in scientific literature. mdpi.com The precise mechanisms underlying its observed toxicity also warrant further investigation.

Potential for Historical Data to Inform Modern Psychopharmacology Research

The story of indalpine and other early SSRIs that were withdrawn due to toxicity (e.g., zimelidine) serves as a crucial historical lesson. drugbank.com It underscores the importance of thorough toxicological screening and highlights that even highly selective drugs can have unforeseen adverse effects. Analyzing the structure-toxicity relationships of these early compounds can inform the design of safer, next-generation therapeutics.

Methodological Advancements for Re-evaluating Historical Drug Candidates

Modern pharmacological tools, including advanced in silico modeling, high-throughput screening, and novel toxicogenomic approaches, offer the potential to re-evaluate historical drug candidates like indalpine. These methods could provide a more detailed understanding of its binding kinetics, off-target effects, and metabolic pathways than was possible in the 1980s. Such retrospective analyses could uncover new information about drug-target interactions and the structural basis of toxicity, contributing valuable knowledge to the field of drug discovery.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing indalpine hydrochloride with high purity, and how can its structural integrity be validated?

- Methodological Answer : Synthesis should follow established protocols for secondary amine hydrochlorides, including controlled pH during salt formation (e.g., HCl gas or aqueous HCl) to avoid degradation. Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and hydrogen bonding patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- X-ray Diffraction (XRD) : Resolve crystalline structure, particularly for polymorph identification .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content .

Q. How should researchers design in vitro assays to evaluate this compound’s selectivity for serotonin reuptake inhibition?

- Methodological Answer : Use radioligand binding assays with [³H]-serotonin in synaptosomal preparations. Include controls for nonspecific binding (e.g., excess fluoxetine) and parallel assays for off-target receptors (e.g., dopamine, norepinephrine transporters). Normalize data to protein concentration and validate via dose-response curves (IC₅₀ calculations) .

Q. What are the best practices for ensuring reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets and circadian cycles. Use HPLC-MS/MS for plasma concentration analysis, including internal standards (e.g., deuterated analogs) to correct for matrix effects. Report extraction recovery rates and limit of quantification (LOQ) in all studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolite toxicity be resolved across preclinical studies?

- Methodological Answer : Conduct species-specific cytochrome P450 inhibition assays to identify metabolic pathways. Compare hepatic microsomal stability in human vs. rodent models. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify reactive metabolites (e.g., glutathione adducts) and correlate findings with in vivo histopathology data .

Q. What experimental strategies optimize this compound’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?

- Methodological Answer : Employ computational modeling (e.g., QSAR) to predict BBB permeability. Validate via in situ brain perfusion in rodents, measuring unbound brain-to-plasma ratio (Kp,uu). Consider prodrug formulations (e.g., ester derivatives) to enhance lipophilicity, and validate efficacy in transgenic tauopathy models .

Q. How can researchers address discrepancies in reported IC₅₀ values for this compound across different serotonin transporter (SERT) assays?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, and ion concentrations) to minimize variability. Perform cross-laboratory validation using shared reference compounds (e.g., citalopram). Apply statistical meta-analysis to identify outlier datasets and adjust for batch effects .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-dependent behavioral effects in this compound rodent studies?

- Methodological Answer : Use mixed-effects models to account for inter-animal variability. Apply false discovery rate (FDR) correction for multiple comparisons (e.g., in forced swim test vs. tail suspension test). Include power analysis in study design to justify sample sizes .

Q. How should stability studies of this compound formulations account for environmental stressors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.